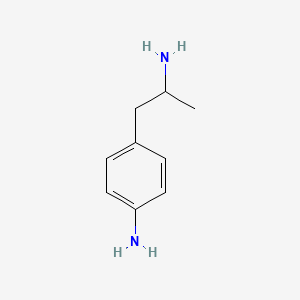

4-(2-Aminopropyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57736-33-1 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

4-(2-aminopropyl)aniline |

InChI |

InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3 |

InChI-Schlüssel |

UXAZIFYAGDKABZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

IUPAC nomenclature and CAS registry number of 4-(2-Aminopropyl)aniline

This technical guide provides a comprehensive overview of 1-(4-aminophenyl)propan-2-amine, a compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document delves into its nomenclature, chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing field-proven insights and maintaining scientific integrity.

Introduction and Scientific Context

1-(4-Aminophenyl)propan-2-amine, also known by its common synonym 4-(2-aminopropyl)aniline, is a primary aromatic amine with a structure bearing a close resemblance to amphetamine. This structural similarity places it within the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities, particularly their effects on the central nervous system. The presence of both a primary aliphatic amine and a primary aromatic amine within the same molecule imparts unique chemical reactivity and potential for further functionalization, making it a valuable building block in organic synthesis.

The study of such analogs is crucial for understanding the structure-activity relationships (SAR) of psychoactive compounds. By modifying the core amphetamine scaffold, researchers can probe the molecular interactions with biological targets such as monoamine transporters, leading to the development of novel therapeutic agents or research tools for investigating neurological pathways.[1][2][3] This guide aims to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides a detailed breakdown of the nomenclature and key identifiers for 1-(4-aminophenyl)propan-2-amine.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-aminophenyl)propan-2-amine . This name is derived from the following structural analysis:

-

Parent Chain: The longest carbon chain containing the principal functional group (the amine) is a three-carbon chain, hence "propan".

-

Principal Functional Group: The amine group on the second carbon of the propane chain gives the suffix "-2-amine".

-

Substituent: A phenyl group is attached to the first carbon of the propane chain. This phenyl group is itself substituted with an amino group at the fourth position, making it a "4-aminophenyl" group.

Therefore, the complete IUPAC name is 1-(4-aminophenyl)propan-2-amine.

Chemical Identifiers

For ease of reference and database searching, the following identifiers are crucial:

| Identifier | Value |

| CAS Registry Number | 57736-33-1 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Canonical SMILES | CC(N)Cc1ccc(N)cc1 |

| Synonyms | 4-(2-Aminopropyl)aniline, 4-Aminoamphetamine |

Diagram of the Chemical Structure of 1-(4-Aminophenyl)propan-2-amine

Caption: Chemical structure of 1-(4-aminophenyl)propan-2-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the available, albeit largely predicted, data for 1-(4-aminophenyl)propan-2-amine.

| Property | Value | Source |

| Boiling Point | 484.3±55.0 °C (Predicted) | [1] |

| Density | 1.28±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | >100 °C (Predicted) | [1] |

| Storage Temperature | 0-6°C | [1] |

Note: Experimental data for this specific compound is limited. The predicted values are based on computational models and should be used as estimates.

Synthesis and Methodologies

Method 1: Reductive Amination of a Phenylacetone Precursor

This approach involves the synthesis of a key intermediate, 1-(4-nitrophenyl)propan-2-one, followed by a one-pot reductive amination and reduction of the nitro group. Reductive amination is a robust method for forming amines from carbonyl compounds.[4][5][6][7]

Diagram of the Reductive Amination Synthesis Workflow

Caption: Plausible synthesis workflow via reductive amination.

Experimental Protocol:

-

Synthesis of 1-(4-Nitrophenyl)propan-2-one: This precursor can be synthesized through various methods, such as the reaction of 4-nitrobenzyl cyanide with a methyl Grignard reagent followed by hydrolysis.

-

Reductive Amination and Nitro Group Reduction:

-

To a solution of 1-(4-nitrophenyl)propan-2-one (1 equivalent) in an appropriate solvent such as methanol, add an ammonia source, for example, ammonium acetate (10-20 equivalents).

-

A reducing agent selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is then added portion-wise.[4] The reaction is stirred at room temperature until the formation of the intermediate 1-(4-nitrophenyl)propan-2-amine is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

The crude product is then subjected to catalytic hydrogenation. The methanolic solution is transferred to a hydrogenation vessel, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reduction of the nitro group is complete.

-

Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography or crystallization to yield the final product, 1-(4-aminophenyl)propan-2-amine.

-

Causality Behind Experimental Choices:

-

The use of a large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Sodium cyanoborohydride is a preferred reducing agent for reductive amination as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, thus selectively reducing the formed imine.[4]

-

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups to anilines under mild conditions.[8][9][10]

Method 2: Synthesis from 4-Aminopropiophenone

An alternative route involves the reductive amination of a commercially available starting material, 4-aminopropiophenone.[11]

Experimental Protocol:

-

Protection of the Aromatic Amine (Optional but Recommended): The primary aromatic amine of 4-aminopropiophenone is more nucleophilic than the desired ammonia reactant and can lead to side reactions. Therefore, protection of this group (e.g., as an acetyl or Boc derivative) is advisable.

-

Reductive Amination:

-

The (protected) 4-aminopropiophenone is subjected to reductive amination as described in Method 1, using an ammonia source and a suitable reducing agent.

-

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield the final product.

Applications and Field-Proven Insights

Due to its structural similarity to controlled substances, 1-(4-aminophenyl)propan-2-amine is primarily utilized as a research chemical . Its main value lies in its potential to serve as a tool for neuropharmacological and medicinal chemistry research.

-

Structure-Activity Relationship (SAR) Studies: As an analog of amphetamine, this compound can be used to investigate the structural requirements for binding to and interacting with monoamine transporters (dopamine, norepinephrine, and serotonin transporters).[2][3] By comparing its activity to that of amphetamine and other related compounds, researchers can gain insights into how the 4-amino substituent influences potency, selectivity, and mechanism of action (e.g., substrate-releaser versus reuptake inhibitor).[12][13][14]

-

Precursor for Novel Compounds: The presence of two distinct amino groups with different reactivities (the aliphatic amine being more basic and nucleophilic than the aromatic amine) makes it a versatile scaffold for the synthesis of more complex molecules. It can serve as a starting point for the development of new classes of compounds with potential therapeutic applications.

-

Metabolic Studies: The aniline moiety is susceptible to metabolic oxidation in the liver, which can sometimes lead to the formation of reactive metabolites.[13][15] Studying the metabolism of 1-(4-aminophenyl)propan-2-amine can provide valuable information for designing safer drug candidates by understanding and mitigating potential metabolic liabilities associated with the aniline substructure.

Conclusion

1-(4-Aminophenyl)propan-2-amine is a fascinating molecule at the intersection of synthetic organic chemistry and neuropharmacology. While detailed experimental data on this specific compound is sparse, its structural characteristics and relationship to well-known psychoactive substances make it a valuable tool for researchers. This guide has provided a thorough overview of its identity, plausible synthetic routes based on established chemical principles, and its potential applications in advancing our understanding of drug-receptor interactions and in the design of novel bioactive compounds. As with any research chemical, appropriate safety precautions and handling procedures are essential.

References

-

U.S. Environmental Protection Agency. 1-Propanone, 1-(4-aminophenyl)- - Substance Details - SRS. [Link]

-

National Center for Biotechnology Information. Amphetamine - StatPearls - NCBI Bookshelf. [Link]

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

-

PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]

-

Coppens, V., et al. (2013). 4-Methyl-amphetamine: a health threat for recreational amphetamine users. Journal of Psychopharmacology, 27(6), 577-581. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

National Center for Biotechnology Information. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. [Link]

-

PubChem. 1-(4-Methylphenyl)propane-2-amine. [Link]

-

PubChem. Methyl 2-methyl-2-phenylpropanoate. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. [Link]

-

Simmler, L. D., et al. (2013). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Neuropharmacology, 73, 149-163. [Link]

-

Futurity. New drug 'building block' won't damage your liver. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. 22.3 Synthesis of Amines. [Link]

- Google Patents.

-

YouTube. Amine Preparation 4 - Reductive Amination. [Link]

-

ACS Chemical Neuroscience. DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction. [Link]

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

-

YouTube. How to name amines - propan-2-amine. [Link]

Sources

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 13. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminopropyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's fundamental physicochemical properties is the bedrock of successful and efficient drug development and chemical synthesis. It is not merely about whether a compound dissolves; it is about the precise extent of its solubility in a range of relevant solvents and its resilience to the stresses it will inevitably encounter. This guide is born from that field-proven perspective, offering a deep dive into the solubility and stability of 4-(2-Aminopropyl)aniline, a versatile building block with significant potential in medicinal chemistry and materials science.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically unfold the story of this molecule's behavior in solution, from predictive solubility profiling to a detailed examination of its stability under forced degradation conditions. Every protocol and recommendation herein is designed to be a self-validating system, empowering you, the researcher, to not only follow steps but to comprehend the underlying chemical principles. This understanding is crucial for troubleshooting, adaptation, and innovation. By grounding our discussion in authoritative principles and providing practical, step-by-step methodologies, this guide aims to be an indispensable resource in your laboratory.

Understanding 4-(2-Aminopropyl)aniline: A Structural and Physicochemical Overview

4-(2-Aminopropyl)aniline, a substituted phenethylamine, possesses a unique combination of a primary aromatic amine and a primary aliphatic amine. This bifunctionality makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

-

Molecular Structure: C₉H₁₄N₂

-

Molecular Weight: 150.22 g/mol

-

Key Features:

-

Aniline Moiety: The aromatic ring substituted with a primary amine is a key determinant of its electronic properties and susceptibility to oxidation.

-

Aminopropyl Sidechain: The aliphatic primary amine provides a second site for chemical modification and influences the molecule's polarity and hydrogen bonding capacity.

-

The interplay of the hydrophobic benzene ring and the two polar amino groups dictates its solubility and stability characteristics.

Solubility Profile in Organic Solvents: A Predictive and Experimental Approach

A priori knowledge of a compound's solubility is critical for reaction setup, purification, and formulation. In the absence of extensive empirical data for 4-(2-Aminopropyl)aniline, we can employ predictive models, such as Hansen Solubility Parameters (HSPs), to guide solvent selection, followed by a robust experimental protocol for quantitative determination.

Predictive Solubility Assessment using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like."[1][2] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][3] A solute is more likely to dissolve in a solvent with similar HSP values.

Estimated Hansen Solubility Parameters for 4-(2-Aminopropyl)aniline:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 7.0 |

| δH (Hydrogen Bonding) | 12.0 |

Using these estimated HSPs, we can predict the relative solubility in a range of common organic solvents. The "goodness" of a solvent is determined by the Hansen Solubility Parameter distance (Ra), where a smaller Ra indicates a higher likelihood of dissolution.

Predicted Solubility of 4-(2-Aminopropyl)aniline in Common Organic Solvents:

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted) | Predicted Solubility |

| Non-Polar | |||||

| Hexane | 14.9 | 0.0 | 0.0 | 13.9 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 10.5 | Moderate |

| Polar Aprotic | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.1 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Very Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.8 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.5 | Good |

| Polar Protic | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 12.8 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 5.2 | Very Good |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 4-(2-Aminopropyl)aniline in a selection of organic solvents at a controlled temperature.

Materials:

-

4-(2-Aminopropyl)aniline

-

Selected organic solvents (e.g., as listed in the table above)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of 4-(2-Aminopropyl)aniline to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation. b. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. b. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. c. Dilute the filtered solution gravimetrically or volumetrically to a concentration within the linear range of the analytical method. d. Analyze the diluted samples by a validated HPLC method to determine the concentration of 4-(2-Aminopropyl)aniline.

-

Quantification: a. Prepare a calibration curve using standard solutions of 4-(2-Aminopropyl)aniline of known concentrations. b. Calculate the solubility of 4-(2-Aminopropyl)aniline in each solvent based on the concentration determined from the calibration curve and the dilution factor.

Sources

The Genesis of the Aromatic Amine: A Historical Guide to Foundational Synthetic Methods

Introduction: The Dawn of a New Era in Chemical Synthesis

Primary aromatic amines, particularly aniline and its derivatives, are foundational pillars of modern organic chemistry. Their discovery and the development of their synthesis on an industrial scale in the 19th century catalyzed the birth of the synthetic dye industry and profoundly impacted the development of pharmaceuticals, polymers, and agrochemicals.[1][2] This guide provides an in-depth exploration of the historical methods that first made these vital compounds accessible, offering researchers and drug development professionals a technical and historical perspective on the ingenuity and evolution of chemical synthesis. We will delve into the core methodologies, examining not just the "how" but the fundamental "why" behind these classic transformations, providing a self-validating system of protocols and mechanistic insights.

The Cornerstone of Amine Synthesis: Reduction of Nitroaromatics

The most significant historical route to primary aromatic amines is the reduction of the corresponding nitroaromatic compounds. The ready availability of nitroarenes through the electrophilic nitration of aromatic rings made their reduction a prime target for early synthetic chemists. Two methods, in particular, dominated the 19th and early 20th centuries: the Béchamp reduction and the Zinin reduction.

The Béchamp Reduction: Iron and Acid at the Helm

Discovered by Antoine Béchamp in 1854, the reduction of aromatic nitro compounds using iron metal in the presence of an acid became the dominant industrial method for producing aniline for nearly a century.[3] Its success lay in the use of inexpensive and readily available reagents.

The Béchamp reduction is a heterogeneous reaction that proceeds in a stepwise manner on the surface of the iron metal.[4] While often depicted as a direct conversion, the process involves the sequential reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[3][5]

The acidic medium plays a crucial role. It protonates the oxygen atoms of the nitro group, increasing its electrophilicity and facilitating electron transfer from the iron metal. The iron itself is oxidized from Fe(0) to iron oxides, typically Fe₃O₄.[5]

This protocol is a classic laboratory-scale example of the Béchamp reduction.

Experimental Protocol:

-

Apparatus Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 grams of granulated tin and 24.6 grams (20.5 ml) of nitrobenzene.

-

Acid Addition: Through the dropping funnel, add approximately 10% of a total of 110 ml of concentrated hydrochloric acid. A vigorous exothermic reaction should commence. Gentle warming may be necessary to initiate the reaction.

-

Reaction Control: Maintain a brisk reaction rate by the controlled addition of the remaining hydrochloric acid in portions. Use a cold water bath to moderate the reaction if it becomes too violent, ensuring the reaction does not cease completely.

-

Completion of Reaction: After the final addition of acid, heat the mixture for approximately 30 minutes to ensure the complete reduction of nitrobenzene. The disappearance of the characteristic smell of nitrobenzene indicates the reaction's completion.

-

Workup: Cool the flask and carefully add a solution of 75 grams of sodium hydroxide in 150 ml of water to dissolve the tin hydroxides and make the solution distinctly alkaline.

-

Isolation: Subject the reaction mixture to steam distillation to separate the aniline. The aniline will co-distill with water as a nearly colorless oil.

-

Purification: The collected distillate is then subjected to further purification, typically by extraction and subsequent distillation, to obtain pure aniline.

The Zinin Reduction: A Milder Approach with Sulfides

First reported by Nikolay Zinin in 1842, the Zinin reduction utilizes sulfides, such as sodium sulfide or ammonium sulfide, as the reducing agent.[6][7] This method is particularly valuable for the selective reduction of one nitro group in polynitro compounds and for substrates that are sensitive to the strongly acidic conditions of the Béchamp reduction.[8]

The Zinin reduction involves the action of negative divalent sulfur species (sulfide, hydrosulfide, and polysulfides) as the electron donors.[7] The reaction proceeds through nitroso and hydroxylamine intermediates, similar to the Béchamp reduction. The stoichiometry of the reaction can be complex and is dependent on the specific sulfide reagent used. For example, with sodium sulfide, thiosulfate is a common byproduct.[8]

A key advantage of the Zinin reduction is its ability to selectively reduce one nitro group in the presence of others. This protocol for the synthesis of m-nitroaniline from m-dinitrobenzene is a classic example.[9]

Experimental Protocol:

-

Apparatus Setup: In a 5-liter three-necked flask, equip a mechanical stirrer, a reflux condenser, a thermometer, and an inlet tube for gas.

-

Reactant Mixture: Charge the flask with 238 g (1.3 moles) of 2,4-dinitroaniline, 2.4 liters of 95% ethanol, and 1.2 liters of concentrated ammonium hydroxide.

-

Reaction Initiation: Heat the mixture to 45°C. With vigorous stirring, bubble hydrogen sulfide gas through the reaction mixture, maintaining the temperature between 45°C and 55°C.

-

Reaction Monitoring: The suspended yellow 2,4-dinitroaniline will gradually dissolve, forming an intensely red solution. The reaction is complete when all the yellow solid has disappeared, which typically takes 30-60 minutes.

-

Crystallization: Allow the reaction mixture to stand in an ice bath for 16-18 hours to facilitate the crystallization of the product.

-

Isolation: Filter the red crystals of 1,2-diamino-4-nitrobenzene by suction, wash with cold water, and suck dry.

-

Purification: The crude product is purified by recrystallization from a boiling mixture of water and concentrated hydrochloric acid, followed by treatment with ammonia to precipitate the purified product.

Alternative Historical Routes to Aromatic Amines

While the reduction of nitroaromatics was the dominant strategy, other ingenious methods were developed for specific applications.

The Hofmann Rearrangement: From Amide to Amine

Discovered by August Wilhelm von Hofmann in 1881, this rearrangement reaction converts a primary amide into a primary amine with one less carbon atom.[10] This "degradative amination" was a powerful tool for structural elucidation and synthesis.

The Hofmann rearrangement proceeds through a fascinating series of steps. The primary amide is first converted to an N-bromoamide by the action of bromine in a basic solution. Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[7][11] This isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine, with the loss of carbon dioxide.[10]

This protocol details the synthesis of aniline from benzamide, demonstrating the carbon-degradation aspect of the Hofmann rearrangement.

Experimental Protocol:

-

Reagent Preparation: In a suitable flask, dissolve 48g of sodium hydroxide in water. Cool the solution.

-

Reaction Mixture: To the cooled sodium hydroxide solution, add 24.21g of benzamide.

-

Halogenation: Slowly add a source of hypobromite or hypochlorite (e.g., from trichloroisocyanuric acid or bromine) while keeping the temperature low.

-

Rearrangement and Hydrolysis: Gently heat the reaction mixture. The rearrangement to the isocyanate and its subsequent hydrolysis to aniline will occur.

-

Isolation: After the reaction is complete, the aniline can be isolated by steam distillation or solvent extraction.

-

Purification: The crude aniline is then washed with a saturated salt solution, followed by water. The product is dried over a suitable drying agent like potassium hydroxide and can be further purified by distillation.

The Bucherer Reaction: A Niche but Important Transformation

Discovered by Hans Theodor Bucherer in 1904, the Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite or bisulfite solution.[10] While not as broadly applicable as the reduction of nitro compounds, it was a vital process for the synthesis of specific dye intermediates derived from naphthalene.[12]

The mechanism of the Bucherer reaction is an interesting example of a nucleophilic aromatic substitution. In the first step, the naphthol undergoes an addition reaction with bisulfite. This is followed by the addition of ammonia and the subsequent elimination of water. Finally, the elimination of the bisulfite group yields the naphthylamine. The reversibility of the reaction is a key feature.[12]

This protocol outlines the synthesis of 2-naphthylamine, a compound now known to be a carcinogen and handled with extreme caution, but historically important in the dye industry.

Experimental Protocol:

-

Apparatus Setup: In a high-pressure autoclave equipped with a stirrer, place 144g of 2-naphthol and 600g of ammonium sulfite.

-

Reactant Addition: Add 125g of a 20% ammonia solution to the autoclave.

-

Reaction Conditions: Heat the mixture for 8 hours at an internal temperature of 150°C. The pressure will rise to approximately 6 atmospheres.

-

Workup: After cooling, the solid cake of 2-naphthylamine is broken up and thoroughly washed with water on a filter.

-

Purification: The crude product is dissolved in dilute hydrochloric acid and filtered. The 2-naphthylamine is then precipitated as its sulfate salt by the addition of a saturated sodium sulfate solution. The free base is regenerated by treatment with sodium hydroxide solution, followed by filtration, washing, and drying.[13]

Comparative Analysis of Historical Synthesis Methods

The choice of a synthetic method historically depended on factors such as substrate compatibility, desired product, cost of reagents, and scale of production.

| Method | Typical Substrate | Key Reagents | Historical Advantages | Historical Disadvantages |

| Béchamp Reduction | Nitroarenes | Fe, HCl (or other acid) | Very low reagent cost; suitable for large-scale industrial production. | Large amount of iron/iron oxide sludge waste; strongly acidic conditions. |

| Zinin Reduction | Nitroarenes | Na₂S, (NH₄)₂S, etc. | Milder conditions than Béchamp; selective for one nitro group in polynitro compounds.[8] | Use of toxic and foul-smelling sulfur reagents; waste disposal issues. |

| Hofmann Rearrangement | Primary Aromatic Amides | Br₂, NaOH | Access to amines with one less carbon atom; useful for structural elucidation. | Limited to primary amides; use of stoichiometric amounts of bromine. |

| Bucherer Reaction | Naphthols | NH₃, NaHSO₃ | Specific for the synthesis of naphthylamines from naphthols; reversible. | Limited to naphthalene systems; requires high pressure and temperature. |

The Waning of an Era and the Rise of Catalytic Hydrogenation

While these historical methods were revolutionary for their time, they were not without their drawbacks. The Béchamp reduction, in particular, generated vast quantities of iron oxide sludge, posing a significant environmental challenge.[14] The Zinin reduction involved the use of toxic and malodorous sulfur compounds. The inherent dangers and waste associated with these processes, coupled with the desire for higher efficiency and cleaner technologies, spurred the development of catalytic hydrogenation in the early 20th century.

Catalytic hydrogenation of nitroaromatics, typically using catalysts such as palladium on carbon or Raney nickel, offered a much cleaner and more atom-economical route to aromatic amines, with water as the only byproduct.[14] By the mid-20th century, catalytic hydrogenation had largely supplanted the Béchamp reduction as the primary industrial method for aniline production.[3]

Conclusion: A Legacy of Innovation

The historical synthesis methods for primary aromatic amines represent a remarkable chapter in the history of chemistry. They not only provided the chemical industry with a new and vibrant palette of colors but also laid the groundwork for the synthesis of a vast array of complex organic molecules that are indispensable today. For the modern researcher, an understanding of these foundational reactions offers not only a historical appreciation of the field but also a deeper insight into the fundamental principles of chemical reactivity and the enduring quest for more efficient, selective, and sustainable synthetic methodologies. The challenges overcome by the pioneers of aromatic amine synthesis continue to inspire innovation in the field of drug development and materials science.

References

- Atkinson, E. R., & Lawler, H. J. (1940). The Preparation and Resolution of 4,4',6,6'-Tetrachlorodiphenic Acid. Journal of the American Chemical Society, 62(7), 1704–1705.

- Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140-153.

- JoVE. (2022). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. Journal of Visualized Experiments.

-

PrepChem. (n.d.). Preparation of aniline. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-naphthylamine. Retrieved from [Link]

- Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.

- Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.

- Organic Syntheses. (1941). ANTHRANILIC ACID. Organic Syntheses, Coll. Vol. 1, p. 49.

-

Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

- Organic Syntheses. (1943). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, Coll. Vol. 2, p. 175.

-

Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction.

- Matar, N. (2018). Answer to "Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?".

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Vedantu. (n.d.). The conversion of m-dinitrobenzene into m-nitroaniline class 12 chemistry CBSE. Retrieved from [Link]

- ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 19-33.

- Polotnyuk, O. Y. (2015). The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen.

- Bentham Science. (n.d.). The Chemistry of Anthranilic Acid. Current Organic Synthesis.

- IMR Press. (2012). The impact of aromatic amines on the environment: risks and damages. Journal of Molecular and Genetic Medicine, 6(1).

-

Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Zinin Reaction of Nitroarenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol. Retrieved from [Link]

-

Allen. (n.d.). Convert m- dinitrobenzene to m-nitro aniline. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs.

- YouTube. (2022, October 18). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! [Video]. YouTube.

- Online Chemistry Notes. (2020, August 15).

- BenchChem. (2025).

- Singh, U., & Kumar, S. (2015). Experimental study of Bechamp process for nitrobenzene reduction to aniline. IRINS.

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

- Ron. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange.

-

Allen. (n.d.). Convert m- dinitrobenzene to m-nitro aniline. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 7. organicreactions.org [organicreactions.org]

- 8. Zinin reaction - Wikipedia [en.wikipedia.org]

- 9. The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE [vedantu.com]

- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 11. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]

- 12. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Advanced Polymer Synthesis Using 4-(2-Aminopropyl)aniline

Executive Summary

This guide details the utilization of 4-(2-Aminopropyl)aniline (APA) as a strategic monomer in high-performance polymer synthesis. Unlike symmetric diamines (e.g., p-phenylenediamine), APA possesses differential nucleophilicity : it contains one highly reactive aliphatic amine (propylamine moiety) and one less reactive aromatic amine (aniline moiety).

This asymmetry allows for:

-

Controlled Step-Growth Polymerization: Precise sequencing in polyamide/polyimide synthesis.

-

Latent Epoxy Curing: "B-stageable" resins where the aliphatic amine reacts at low temperatures and the aromatic amine cures at high temperatures.

-

Functionalized Conductive Polymers: Surface-grafting of polyaniline (PANI) brushes via the aliphatic anchor.

Chemical Properties & Reactivity Profile[1]

The utility of APA is defined by the pKa difference between its two amine groups.

| Feature | Aliphatic Amine (Propyl) | Aromatic Amine (Aniline) |

| Structure | ||

| Approximate pKa | ~10.5 | ~4.6 |

| Nucleophilicity | High (Reacts at RT) | Low (Requires Heat/Catalyst) |

| Key Reactivity | Acylation, Epoxide Ring Opening | Imidization, Oxidative Coupling |

| Steric Factor | Hindered by | Planar, conjugation-stabilized |

Reactivity Logic Flow

The following diagram illustrates the sequential processing capabilities of APA based on temperature and reagent selection.

Figure 1: Differential reactivity pathways for 4-(2-Aminopropyl)aniline.

Protocol A: Synthesis of Soluble Polyimides (Two-Step Method)

Objective: Create high-molecular-weight polyimides with improved solubility by exploiting the asymmetric structure of APA to disrupt chain packing.

Materials

-

Monomer: 4-(2-Aminopropyl)aniline (APA)

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for solubility)[1]

-

Solvent: N,N-Dimethylacetamide (DMAc), Anhydrous

-

Catalyst: Pyridine / Acetic Anhydride (for chemical imidization)[2]

Methodology

-

Dissolution (0 min):

-

Purge a 3-neck flask with nitrogen.

-

Dissolve APA (10 mmol) in DMAc. The solution will remain clear.

-

Note: The aliphatic amine is prone to carbonate formation; ensure strict inert atmosphere.

-

-

Polyamic Acid Formation (0 - 4 hours):

-

Add 6FDA (10 mmol) in portions at 0°C .

-

Mechanism:[3][4][5] The aliphatic amine of APA reacts rapidly with the anhydride ring. The aromatic amine reacts slower.

-

Stir at room temperature (RT) for 4 hours. The viscosity will increase significantly as the aromatic amines eventually react to form the polyamic acid (PAA).

-

-

Chemical Imidization (4 - 24 hours):

-

Add Pyridine (20 mmol) and Acetic Anhydride (20 mmol) to the viscous PAA solution.

-

Heat to 80°C for 4 hours.

-

Why Chemical Imidization? Thermal imidization (300°C) often leads to crosslinking or oxidation of the aliphatic segment. Chemical imidization is gentler.

-

-

Isolation:

-

Precipitate the polymer into methanol. Wash with water/methanol (50:50).

-

Dry under vacuum at 100°C.

-

Expected Results

-

Solubility: Soluble in DMAc, NMP, THF (due to the

-methyl group and asymmetry). -

Tg: ~220–250°C (Lower than fully aromatic polyimides, improving processability).

Protocol B: Latent Curing of Epoxy Resins (B-Staging)

Objective: Use APA as a dual-action hardener for epoxy composites (e.g., DGEBA).

Rationale

Standard aliphatic amines cure too fast (pot life < 30 min). APA allows for the creation of a shelf-stable "B-staged" film that can be molded later.

Workflow Diagram

Figure 2: Two-stage curing process using APA.

Procedure

-

Mixing: Mix DGEBA epoxy resin with APA at a molar ratio of 1:0.5 (Epoxide:Amine hydrogen).

-

B-Staging (Linearization):

-

Heat to 50°C for 2 hours.

-

Chemistry: The aliphatic amine consumes ~50% of epoxide groups. The aromatic amine remains largely unreacted due to the low temperature and lack of catalysis.

-

Result: A tacky, semi-solid prepolymer (B-stage) that can be stored frozen.

-

-

Final Cure (Crosslinking):

-

Apply the B-staged resin to the mold.

-

Ramp temperature to 150°C .

-

Chemistry: The aromatic amine activates, crosslinking the linear chains into a thermoset network.

-

Protocol C: Synthesis of Conductive Polyaniline Brushes

Objective: Graft conductive polyaniline (PANI) from a surface using APA as the anchor.

Concept

The aliphatic amine of APA is used to covalently bind to a surface (e.g., carboxylated carbon nanotubes or activated glass). The free aromatic aniline "head" then serves as an initiation site for oxidative polymerization.

Steps

-

Surface Activation:

-

Substrate: Carboxyl-functionalized Multi-walled Carbon Nanotubes (MWCNT-COOH).

-

Activate with EDC/NHS in MES buffer (pH 6.0) for 1 hour.

-

-

Anchoring (Amidation):

-

Add APA to the activated MWCNTs.

-

React at RT for 12 hours.

-

Result: MWCNT-CONH-CH(CH3)CH2-Ph-NH2. The aniline group is now exposed on the surface.

-

-

Grafting (Oxidative Polymerization):

-

Disperse APA-functionalized MWCNTs in 1M HCl.

-

Add free Aniline monomer (to build bulk polymer).

-

Add Ammonium Persulfate (APS) dropwise at 0–5°C .

-

Reaction: The surface-bound aniline groups participate in the polymerization, growing PANI chains directly from the CNT surface.

-

Critical Considerations & Safety

-

Stereochemistry: Commercial APA is often a racemate. The chiral center on the propyl chain introduces disorder, which is beneficial for solubility but may reduce crystallinity in high-strength fibers.

-

Storage: Like all anilines, APA oxidizes (darkens) upon air exposure. Store under Argon at 4°C.

-

Toxicity: Treat as a substituted aniline. Potential for skin sensitization and methemoglobinemia. Use nitrile gloves and work in a fume hood.

References

-

Sigma-Aldrich. 4-(2-Aminoethyl)aniline Product Specification (Homolog Reference). Retrieved from .

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application. (2021). Retrieved from .

-

ACS Publications. Synthesis of High-Performance Colorless Polyimides with Asymmetric Diamine. (2024). Retrieved from .

-

ResearchGate. Polyaniline Derivatives and Their Applications. (2025). Retrieved from .

-

Virginia Tech. Polyimides: Chemistry & Structure-Property Relationships. Retrieved from .

Sources

Application Notes and Protocols for the Quantification of 4-(2-Aminopropyl)aniline in Complex Matrices

Introduction: The Analytical Challenge of 4-(2-Aminopropyl)aniline

4-(2-Aminopropyl)aniline (4-APA), also known as para-aminomethamphetamine, is a compound of interest in pharmaceutical research and forensic toxicology due to its structural similarity to amphetamine and methamphetamine. As a primary aromatic amine, 4-APA presents unique analytical challenges, particularly when its quantification is required in complex biological matrices such as plasma, serum, and urine.[1] These matrices are rich in endogenous components like proteins, salts, and lipids that can interfere with analysis, necessitating robust and validated analytical methods to ensure accuracy, precision, and sensitivity.[2]

The inherent polarity of 4-APA and its susceptibility to metabolism make its extraction and detection a non-trivial task. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of 4-APA. It details the rationale behind experimental choices, provides step-by-step protocols for sample preparation and analysis, and discusses the validation of these methods.

Core Principles of Analytical Strategy

The successful quantification of 4-APA in complex matrices hinges on a multi-step approach that encompasses efficient sample preparation, high-resolution chromatographic separation, and sensitive and selective detection. The choice of analytical technique is often dictated by the required sensitivity, the complexity of the matrix, and the available instrumentation. The two most powerful and widely used techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

The Central Role of Sample Preparation

The primary goal of sample preparation is to isolate 4-APA from the bulk of the matrix components, which can cause ion suppression in mass spectrometry or interfere with chromatographic separation.[2] Common techniques include:

-

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of 4-APA can be manipulated to facilitate its extraction into the organic phase.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of a strong solvent. SPE offers higher recovery and cleaner extracts compared to LLE.

-

Protein Precipitation: For plasma or serum samples, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a simple and rapid way to remove the majority of proteinaceous material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the preferred method for quantifying low levels of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and specificity.[5][6] The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[7]

Principle of LC-MS/MS

An LC-MS/MS system first separates the components of a sample extract using a liquid chromatograph.[8] The separated components then enter the mass spectrometer, where they are ionized. The ions are then filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected ions are fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3).[5] This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target analyte.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of 4-APA using LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of 4-APA in Human Plasma

This protocol is a generalized procedure based on established methods for similar analytes and requires validation for 4-APA.

1. Materials and Reagents:

-

4-(2-Aminopropyl)aniline (4-APA) reference standard

-

Isotopically labeled internal standard (IS), e.g., 4-APA-d5

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples and blank plasma to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing pure 4-APA and its IS to identify precursor and product ions. |

4. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as:[9]

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

-

Linearity: A calibration curve should be constructed over the expected concentration range.

-

Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high QC samples).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.[10]

-

Stability: Stability of the analyte in the biological matrix under different storage conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is another powerful technique for the quantification of amphetamine-like substances.[7] However, due to the polar nature of 4-APA, derivatization is typically required to improve its volatility and chromatographic properties.[4]

Principle of GC-MS with Derivatization

In this approach, the sample extract is treated with a derivatizing agent that chemically modifies the polar functional groups (in this case, the primary amine) of 4-APA, making it more volatile and thermally stable for GC analysis.[4] The derivatized analyte is then separated in the gas chromatograph and detected by the mass spectrometer.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of 4-APA using GC-MS with derivatization.

Detailed Protocol: GC-MS Quantification of 4-APA in Human Urine

This protocol is a generalized procedure based on established methods for similar analytes and requires validation for 4-APA.

1. Materials and Reagents:

-

4-(2-Aminopropyl)aniline (4-APA) reference standard

-

Internal standard (e.g., methamphetamine-d5)

-

Human urine (blank)

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Anhydrous sodium sulfate

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

-

To 1 mL of urine, add 50 µL of the internal standard working solution.

-

Adjust the pH of the urine to >10 with 1 M sodium hydroxide.

-

Add 3 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Add anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dry residue, add 50 µL of MSTFA and 50 µL of ethyl acetate.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

| Parameter | Condition |

| GC System | Gas Chromatograph with a mass selective detector |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |

| MS System | Single quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 4-APA and IS. |

4. Method Validation: Similar to the LC-MS/MS method, the GC-MS method must be thoroughly validated for selectivity, linearity, accuracy, precision, LOD, LOQ, and stability.

Metabolism Considerations

When analyzing biological samples, it is crucial to consider the potential metabolism of 4-APA. As an aniline derivative, it is likely to undergo phase I and phase II metabolic reactions in the body.[1] Potential metabolic pathways could include N-acetylation, hydroxylation of the aromatic ring, and subsequent conjugation with glucuronic acid or sulfate.[11][12] Analytical methods should be designed to either quantify the parent drug and its major metabolites or to include a hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) to measure total 4-APA after cleavage of conjugates.

Conclusion

The quantification of 4-(2-Aminopropyl)aniline in complex matrices requires a well-defined analytical strategy that combines efficient sample preparation with sensitive and selective detection techniques. LC-MS/MS stands out as the method of choice due to its superior sensitivity and specificity, allowing for the direct analysis of the polar 4-APA molecule. GC-MS offers a robust alternative, provided that an effective derivatization step is incorporated into the workflow. The protocols outlined in this application note provide a solid foundation for developing and validating reliable analytical methods for 4-APA in research, clinical, and forensic settings. It is imperative that any method is fully validated to ensure the integrity and accuracy of the generated data.

References

-

Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. ResearchGate. Available at: [Link]

-

LC-MS/MS in the Clinical Laboratory – Where to From Here? National Center for Biotechnology Information. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Available at: [Link]

-

Rapid determination of anilines in water samples by dispersive liquid-liquid microextraction based on solidification of floating organic drop prior to gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Metabolism of para-aminophenol by rat hepatocytes. National Center for Biotechnology Information. Available at: [Link]

-

Blood in Urine. MedlinePlus. Available at: [Link]

-

(2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Liverpool John Moores University Research Online. Available at: [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

-

Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center. Available at: [Link]

-

Evaluation of an Image Analysis Device (APAS) for Screening Urine Cultures. National Center for Biotechnology Information. Available at: [Link]

-

What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. Available at: [Link]

-

Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure. PubMed. Available at: [Link]

-

What Normal (and Abnormal) Urine Test Results Reveal. Healthline. Available at: [Link]

-

Drug Metabolism. National Center for Biotechnology Information. Available at: [Link]

-

Liquid chromatography–mass spectrometry. Wikipedia. Available at: [Link]

-

Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. National Center for Biotechnology Information. Available at: [Link]

-

Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Center for Biotechnology Information. Available at: [Link]

-

Kinetics of the formation and secretion of the aniline metabolite 4-aminophenol and its conjugates by isolated rat hepatocytes. PubMed. Available at: [Link]

-

RP-HPLC Method Development and Validation For Simultaneous Estimation of Paracetamol and Mefenamic Acid in Pharmaceutical Suspension. Impact Factor. Available at: [Link]

-

Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available at: [Link]

-

Urinalysis: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

-

Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. National Center for Biotechnology Information. Available at: [Link]

-

LC-MS/MS Fundamentals. YouTube. Available at: [Link]

-

Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available at: [Link]

-

Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. Available at: [Link]

-

Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure. National Center for Biotechnology Information. Available at: [Link]

-

Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. PubMed. Available at: [Link]

-

Urinalysis. Mayo Clinic. Available at: [Link]

-

Human metabolism and excretion kinetics of aniline after a single oral dose. PubMed. Available at: [Link]

-

Analytical Method Development and Validation of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

- 1. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eag.com [eag.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. youtube.com [youtube.com]

- 9. emerypharma.com [emerypharma.com]

- 10. Metabolism of para-aminophenol by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the formation and secretion of the aniline metabolite 4-aminophenol and its conjugates by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-(2-Aminopropyl)aniline in the Synthesis of Cationic Azo Dyes

The following Application Note and Protocol is designed for researchers and industrial chemists specializing in dye synthesis and functional materials.

Executive Summary

4-(2-Aminopropyl)aniline (also known as p-(2-aminopropyl)aniline or 1-(4-aminophenyl)propan-2-amine) is a bifunctional diamine possessing both a primary aromatic amine and a primary aliphatic amine. This structural duality makes it a unique "Diazo Component" in the synthesis of Basic Azo Dyes (Cationic Dyes).

Unlike standard aniline derivatives, the presence of the aliphatic amino group (

This guide details the selective diazotization of the aromatic amine moiety while preserving the aliphatic amine, followed by coupling to generate functional cationic chromophores.

Chemical Foundation & Mechanism

Structural Duality

The molecule contains two distinct nitrogen centers:[1]

-

Aromatic Amine (C-4 position): Low basicity. Undergoes diazotization with nitrous acid (

) at 0–5°C. -

Aliphatic Amine (Propyl chain): High basicity. Remains protonated (

) under the acidic conditions of diazotization, protecting it from N-nitrosation or side reactions.

Reaction Pathway

The synthesis follows a classic

Key Mechanistic Insight: The success of this protocol relies on pH control. The diazotization must occur at pH < 2 to ensure the aliphatic amine is fully protonated and inert.

Visualization: Reaction Scheme

Figure 1: Mechanistic pathway for the selective diazotization of 4-(2-Aminopropyl)aniline and subsequent coupling.

Experimental Protocol

Safety Warning: Aromatic amines are potential carcinogens. Sodium nitrite is toxic and an oxidizer. Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Materials Required

| Reagent | Specification | Role |

| 4-(2-Aminopropyl)aniline | >97% Purity | Diazo Component |

| Sodium Nitrite ( | 4M Aqueous Sol.[3] | Diazotizing Agent |

| Hydrochloric Acid ( | 37% (Conc.) | Acid Medium |

| 2-Naphthol | Reagent Grade | Coupling Component (Example) |

| Sodium Hydroxide ( | 10% Aqueous Sol. | pH Adjustment |

| Urea | Reagent Grade | Scavenger for excess |

| Ice/Water | Distilled | Cooling |

Step-by-Step Methodology

Phase 1: Selective Diazotization

-

Dissolution: In a 250 mL beaker, dissolve 0.01 mol (1.50 g) of 4-(2-Aminopropyl)aniline in 30 mL of water and 6 mL of concentrated HCl .

-

Note: The solution should be clear. The aliphatic amine will protonate immediately.

-

-

Cooling: Place the beaker in an ice-salt bath. Cool the solution to 0–2°C . Stir magnetically.

-

Diazotization: Dropwise, add 2.6 mL of 4M

solution (approx. 0.0105 mol) over 10 minutes.-

Critical Control: Maintain temperature below 5°C. If the temperature rises, the diazonium salt may hydrolyze to a phenol.

-

-

Validation: Stir for an additional 15 minutes. Test the solution with Starch-Iodide paper .

-

Result: Immediate blue-black color indicates excess nitrous acid (required).

-

-

Scavenging: Add small amounts of solid Urea until the Starch-Iodide test is negative (no color change). This prevents side reactions during coupling.

Phase 2: Coupling (Synthesis of the Dye)

-

Coupler Preparation: In a separate 250 mL beaker, dissolve 0.01 mol (1.44 g) of 2-Naphthol in 20 mL of 10% NaOH .

-

Observation: 2-Naphthol dissolves to form the naphthoxide ion (soluble).

-

-

Cooling: Cool the naphthoxide solution to 0–5°C .

-

Reaction: Slowly pour the cold diazonium solution (from Phase 1) into the alkaline coupler solution with vigorous stirring.

-

Visual Cue: A heavy, bright orange-red precipitate will form immediately.

-

-

pH Control: Check pH. It should remain alkaline (pH ~9-10) to keep the naphthol in its reactive anionic form. If necessary, add more NaOH.

-

Note on Aliphatic Amine: At this pH, the aliphatic amine (pKa ~10) may partially deprotonate, but it does not interfere with the coupling which is instantaneous.

-

-

Completion: Stir for 30 minutes at low temperature, then allow to warm to room temperature.

Phase 3: Isolation & Purification

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the dye cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl).

-

Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

-

Yield: Expected yield is 85–95%.

-

-

Recrystallization (Optional): Recrystallize from Ethanol/Water (1:1) for analytical purity.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of the azo dye.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

| Method | Expected Feature | Interpretation |

| UV-Vis Spectroscopy | Characteristic | |

| IR Spectroscopy | Peak at ~1400–1420 cm⁻¹ | Azo group stretching vibration. |

| IR Spectroscopy | Broad band ~3200–3400 cm⁻¹ | Presence of aliphatic -NH₂ (and -OH if naphthol coupled). |

| Solubility Test | Soluble in dilute Acetic Acid | Confirms the presence of the basic aliphatic amine (forms soluble acetate salt). |

Applications

Textile Dyeing (Acrylics)

The synthesized dye belongs to the class of Basic Dyes .

-

Mechanism: The aliphatic amine is protonated in the dyebath (pH 4–5), creating a cation (

). This cation forms a strong ionic bond with the anionic sulfonate or sulfate groups found in acrylic fibers (Orlon, Acrilan). -

Protocol: Dyeing is performed at 95–100°C with a retarder to ensure levelness.

Biological Staining

Cationic azo dyes derived from this intermediate can bind to negatively charged phosphate backbones of DNA and RNA.

-

Potential Use: Nuclear staining or tracking of acidic organelles.

Pharmaceutical Intermediates

The 4-(2-aminopropyl) moiety is a pharmacophore found in various amphetamine derivatives. This coupling reaction can be used to tag these molecules with chromophores for theranostic applications (drug delivery tracking).

References

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition. Wiley-VCH.

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)aniline (Structural Analog). Accessed October 2023.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Diazotization protocols).

-

PubChem. (n.d.). Compound Summary: 1-(4-Aminophenyl)propan-2-amine. National Library of Medicine.

Sources

Application Note: High-Yield Catalytic Hydrogenation of 4-(2-aminopropyl)nitrobenzene

Abstract & Introduction

This application note details a robust, scalable protocol for the reduction of 4-(2-aminopropyl)nitrobenzene (also known as p-nitroamphetamine) to 4-(2-aminopropyl)aniline (PAA). PAA is a structural analogue of amphetamine utilized primarily in neuroscience research as a selective serotonergic neurotoxin to study serotonin depletion mechanisms.

While the reduction of a nitro group to an aniline is a standard transformation, this specific substrate presents a unique challenge: the presence of a primary amine on the alkyl side chain. If the reaction conditions are not controlled, the free amine can condense with reduction intermediates (nitroso or hydroxylamine species), leading to azo-dimerization or catalyst poisoning.

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Utilizes the hydrochloride salt of the substrate to prevent side-chain amine interference.

-

Safety: optimized for low-pressure hydrogenation (1–3 atm), reducing explosion hazards associated with high-pressure autoclaves.

-

Purity: Delivers product suitable for biological assays (>98% purity) without requiring column chromatography.

Reaction Mechanism

The reduction of the nitro group on a Palladium surface follows the Haber mechanism. It is a stepwise reduction involving the adsorption of the nitro group, sequential transfer of surface-bound hydrogen species (

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise reduction of the nitro group on a Palladium surface. The intermediate hydroxylamine is the most persistent intermediate and requires sufficient reaction time to fully reduce to the amine.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| 4-(2-aminopropyl)nitrobenzene HCl | >97% | Substrate | Crucial: Use HCl salt to mask the side-chain amine. |

| 10% Palladium on Carbon (Pd/C) | Wet support | Catalyst | ~50% water content reduces pyrophoric risk. |

| Methanol (MeOH) | HPLC Grade | Solvent | High solubility for polar salts; easy removal. |

| Hydrogen Gas (H₂) | UHP (99.999%) | Reductant | Balloon or cylinder. |

| Celite® 545 | Filter Aid | Filtration | Removes fine Pd particles. |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (for balloon method) or Parr Hydrogenation Bottle (for shaker).

-

Vacuum Manifold: For degassing solvents.

-

Filtration: Sintered glass funnel or Büchner funnel with Celite pad.

Experimental Protocol

Method A: Low-Pressure Hydrogenation (Balloon)

Recommended for small scale (<1g) or when high-pressure equipment is unavailable.

Step 1: Preparation

-

Weigh 1.0 g (4.6 mmol) of 4-(2-aminopropyl)nitrobenzene hydrochloride into a 100 mL round-bottom flask.

-

Add 30 mL of Methanol. Sonicate briefly if necessary to ensure complete dissolution.

-

Catalyst Addition (SAFETY): Under a gentle stream of Nitrogen (N₂), carefully add 100 mg of 10% Pd/C (10 wt% loading).

-

Note: Always add the catalyst to the wet solution or wet the catalyst with a small amount of water first to prevent sparking.

-

Step 2: Hydrogenation

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum line and a second needle connected to a Hydrogen balloon (double-balloon technique recommended for pressure maintenance).

-

Purge Cycle: Briefly apply vacuum until the solvent bubbles gently, then backfill with H₂. Repeat this cycle 3 times to remove Oxygen.

-

Leave the reaction under positive H₂ pressure (balloon) with vigorous stirring at Room Temperature (20–25°C).

Step 3: Monitoring

-

Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

-

Starting Material: UV active, lower polarity.

-

Product: Stains with Ninhydrin (purple/red), higher polarity.

-

-

Reaction is typically complete within 4–6 hours .

Step 4: Work-up

-

Flush the flask with Nitrogen to remove Hydrogen gas.

-

Prepare a filter pad of Celite (~2 cm thick) in a sintered glass funnel.

-

Filter the reaction mixture through the Celite to remove the Pd/C.

-

Caution: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric. Wash the cake with 20 mL MeOH.

-

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the product as the dihydrochloride salt (or monohydrochloride depending on pH).

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the catalytic hydrogenation process.

Analytical Validation

To ensure the integrity of the protocol, the isolated product must be validated.

| Parameter | Expected Result | Method |

| Appearance | Off-white to pale beige solid | Visual |

| ¹H NMR (D₂O) | Loss of aromatic AA'BB' nitro shift; Upfield shift of aromatic protons. | 400 MHz NMR |

| Mass Spectrometry | [M+H]⁺ = 151.1 m/z | ESI-MS |

| Purity | >98% | HPLC (C18, H₂O/MeCN gradient) |

Troubleshooting Guide:

-

Incomplete Conversion: If the hydroxylamine intermediate persists (often visible as a spot just above the amine on TLC), refill the H₂ balloon and stir for an additional 2 hours.

-

Low Yield: Ensure the starting material was the HCl salt. The free base amine can coordinate to Pd, slowing the reaction.

Safety & Handling (Critical)

1. Neurotoxicity of Product (PAA): The product, 4-(2-aminopropyl)aniline, is a known selective serotonergic neurotoxin . It causes long-term depletion of serotonin (5-HT) and tryptophan hydroxylase (TPH).

-

Control: Handle all solids in a fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Waste: Segregate all waste as "Neurotoxic Hazardous Waste."

2. Pyrophoric Catalyst: Dry Palladium on Carbon can ignite spontaneously in air, especially when saturated with Hydrogen.

-

Control: Keep the catalyst wet at all times. Upon completion, wet the filter cake with water before disposal into a designated solid waste container.

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Standard reference for Pd/C reduction mechanisms).

-

Fuller, R. W., et al. (1975). "4-Chloroamphetamine and related amines: Mechanisms of neurotoxicity." Neuropharmacology, 14(11), 869-876. (Establishes PAA as a neurotoxic analogue).

-

Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions." (General protocol validation).

-

Pfister, J. R., et al. (1980). "Catalytic Hydrogenation of Nitro Compounds." Synthetic Communications, 10(11). (Methodology for selective reduction).[1][2]

Sources

Technical Guide: 4-(2-Aminopropyl)aniline in Structure-Activity Relationship (SAR) Studies

Executive Summary

4-(2-Aminopropyl)aniline (also known as p-aminoamphetamine or PAA) represents a critical chemical probe in the structure-activity relationship (SAR) studies of phenylethylamines. Unlike its lipophilic analogs (e.g., p-chloroamphetamine or p-methylamphetamine) that primarily probe steric constraints within the monoamine transporter (MAT) binding pockets, the p-amino derivative introduces a strong electron-donating group and a hydrophilic hydrogen-bond donor/acceptor site.

This guide details the application of 4-(2-aminopropyl)aniline as:

-

An Electronic Probe: To map the electrostatic environment of the S1/S2 binding sites in DAT, NET, and SERT.

-

A Chemical Scaffold: Utilizing the aniline nitrogen as a "chemical handle" for the rapid generation of diverse libraries (amides, sulfonamides, ureas) without affecting the pharmacophoric ethylamine side chain.

-

A Mechanistic Control: In neurotoxicity studies, serving as a comparator to halogenated amphetamines to decouple transporter affinity from oxidative neurotoxicity.

Scientific Foundation: The SAR Logic

The "Para-Substituent" Paradigm